2-Anthraceneaceticacid
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Overview
Description
2-Anthraceneaceticacid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetic acid group attached to the anthracene core. Anthracene derivatives, including this compound, are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anthraceneaceticacid typically involves the functionalization of anthracene. One common method is the Friedel-Crafts acylation reaction, where anthracene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Anthraceneaceticacid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitroanthracene, haloanthracene derivatives.
Scientific Research Applications
2-Anthraceneaceticacid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Anthraceneaceticacid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can intercalate into DNA, affecting replication and transcription processes.
Pathways Involved: The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) upon photoactivation, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
2-Anthraceneaceticacid can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and TTA-UC systems.
Anthraquinone: Widely used in dye production and as an anticancer agent.
2-Azaanthracene: Contains a nitrogen atom in the aromatic core, expanding its application fields compared to regular anthracene.
Uniqueness: this compound is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and potential biological activity compared to other anthracene derivatives .
Properties
Molecular Formula |
C16H12O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-anthracen-2-ylacetic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10H,8H2,(H,17,18) |
InChI Key |
GZNPNZYENOMFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(=O)O |
Origin of Product |
United States |
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